molecular formula C17H21N3O4 B13368512 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide

4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide

Cat. No.: B13368512
M. Wt: 331.4 g/mol
InChI Key: UYKCSAOJXDLCTD-UHFFFAOYSA-N
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Description

4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxy groups. The morpholinyl group is then attached via an ethyl linker. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinoline ketones, while substitution reactions can yield a variety of quinoline derivatives .

Scientific Research Applications

4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. Its quinoline backbone, combined with the hydroxy, methoxy, and morpholinyl groups, provides a versatile platform for chemical modifications and biological interactions .

Properties

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

6-methoxy-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-2-carboxamide

InChI

InChI=1S/C17H21N3O4/c1-23-12-2-3-14-13(10-12)16(21)11-15(19-14)17(22)18-4-5-20-6-8-24-9-7-20/h2-3,10-11H,4-9H2,1H3,(H,18,22)(H,19,21)

InChI Key

UYKCSAOJXDLCTD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=CC2=O)C(=O)NCCN3CCOCC3

Origin of Product

United States

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